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  • Product: 4-amino-N-methyl-1H-imidazole-5-carbothioamide
  • CAS: 178556-93-9

Core Science & Biosynthesis

Foundational

4-amino-N-methyl-1H-imidazole-5-carbothioamide chemical structure

The following technical guide details the chemical structure, synthesis, and applications of 4-amino-N-methyl-1H-imidazole-5-carbothioamide , a specialized heterocyclic building block. [1] Chemical Identity & Structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-amino-N-methyl-1H-imidazole-5-carbothioamide , a specialized heterocyclic building block.

[1]

Chemical Identity & Structural Analysis

4-amino-N-methyl-1H-imidazole-5-carbothioamide is a bifunctional imidazole derivative characterized by an amino group at the C4 position and a secondary carbothioamide moiety at the C5 position. It serves as a critical intermediate in the synthesis of sulfur-containing fused heterocycles, particularly 6-thiopurines and thiazolo[5,4-d]pyrimidines .

Nomenclature & Identifiers
  • IUPAC Name: 4-amino-N-methyl-1H-imidazole-5-carbothioamide[1][2]

  • CAS Registry Number: 178556-93-9[2]

  • Synonyms: 5-amino-N-methyl-1H-imidazole-4-carbothioamide (tautomeric equivalent), AIC-thioamide-N-methyl.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 156.21 g/mol

Tautomerism & Electronic Properties

The imidazole ring exhibits annular tautomerism, meaning the hydrogen atom on the ring nitrogen can oscillate between N1 and N3. Consequently, the substituents at positions 4 and 5 are chemically equivalent in the unsubstituted ring system.

  • Tautomer A: 1H-imidazole-5-carbothioamide (4-amino)[2]

  • Tautomer B: 1H-imidazole-4-carbothioamide (5-amino)[1][3]

Key Structural Features:

  • Thioamide Group: The C=S bond is highly polarizable, making the sulfur atom a soft nucleophile and the carbon atom susceptible to nucleophilic attack during cyclization.

  • Amphoteric Nature: The imidazole ring provides basicity (N3 lone pair) and acidity (N1-H), while the thioamide proton (N-H) adds a weak acidic site.

  • Hydrogen Bonding: The molecule possesses multiple donor (NH

    
    , ring NH, thioamide NH) and acceptor (ring N, S) sites, facilitating strong intermolecular interactions and crystal lattice stability.
    

Synthesis Protocols

The synthesis of 4-amino-N-methyl-1H-imidazole-5-carbothioamide is typically achieved through the thionation of its oxygen analogue, 4-amino-N-methyl-1H-imidazole-5-carboxamide .

Primary Route: Thionation via Lawesson’s Reagent

This protocol utilizes Lawesson’s Reagent (LR) , a selective thionating agent that converts the amide carbonyl to a thiocarbonyl under mild conditions, preserving the sensitive amino-imidazole scaffold.

Reagents:

  • Precursor: 4-amino-N-methyl-1H-imidazole-5-carboxamide

  • Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[4]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Atmosphere: Nitrogen or Argon (Inert)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the carboxamide precursor in anhydrous toluene (0.1 M concentration).

  • Addition: Add 0.6 equivalents of Lawesson’s Reagent (LR delivers 2 sulfur atoms per molecule).

  • Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere. Monitor reaction progress via TLC (typically 2–4 hours). The mixture will turn heterogeneous as the byproduct (polymeric phosphine oxide) precipitates.

  • Work-up: Cool to room temperature. Filter off the solid byproduct.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude thioamide residue using silica gel flash chromatography (Eluent: CH

    
    Cl
    
    
    
    :MeOH, 95:5).
Alternative Route: Cyclization from Acyclic Precursors

For de novo synthesis, an aminomalononitrile derivative can be reacted with methyl isothiocyanate.

  • Mechanism: Condensation of aminomalononitrile with methyl isothiocyanate followed by base-catalyzed cyclization.

  • Note: This route is often less preferred due to the formation of regioisomers and lower yields compared to the direct thionation of the readily available amide.

Reactivity & Applications

The core utility of this compound lies in its ability to undergo cyclocondensation to form fused bicyclic systems.

Cyclization to Purine Derivatives

The 4-amino and 5-carbothioamide groups are positioned perfectly for "2+1" cyclizations with one-carbon donors (e.g., orthoformates, formic acid) to yield purine-6-thiones .

  • Reaction with Triethyl Orthoformate: Heating 4-amino-N-methyl-1H-imidazole-5-carbothioamide with triethyl orthoformate and a catalytic acid (p-TsOH) yields 1-methyl-1,6-dihydro-6-thiopurine (also known as 1-methyl-6-mercaptopurine).

    • Mechanism:[4][5] The amino group attacks the orthoformate to form an imidate intermediate, which then undergoes intramolecular nucleophilic attack by the thioamide nitrogen.

Biological & Pharmacological Relevance[6]
  • Antimetabolite Precursors: Thiopurines (e.g., 6-mercaptopurine, azathioprine) are potent antimetabolites used in chemotherapy and immunosuppression. This specific N-methyl derivative serves as a building block for N-methylated thiopurine analogues , which are investigated for altered metabolic stability and receptor binding profiles compared to their non-methylated counterparts.

  • Enzyme Probes: The compound mimics the natural purine precursor AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) but with a modified hydrogen-bonding profile (thioamide vs. amide). It is used to probe the active sites of enzymes involved in de novo purine biosynthesis, such as ATIC (AICAR transformylase/IMP cyclohydrolase) .

Visualized Pathways (Graphviz)

The following diagram illustrates the synthesis of the target compound and its subsequent conversion into a bioactive purine scaffold.

G Start 4-Amino-N-methyl- 1H-imidazole-5-carboxamide (Precursor) Target 4-Amino-N-methyl- 1H-imidazole-5-carbothioamide (Target) Start->Target Reflux, Toluene (-O / +S) LR Lawesson's Reagent (Thionation) LR->Target Purine 1-Methyl-6-thiopurine (Fused Heterocycle) Target->Purine Cyclocondensation (Ring Closure) Ortho Triethyl Orthoformate (H+ Cat.) Ortho->Purine

Caption: Synthetic pathway from the carboxamide precursor to the target thioamide, and subsequent cyclization to a purine scaffold.

Physicochemical Properties Data

PropertyValue / DescriptionSource/Method
Appearance Yellowish crystalline solidExperimental Observation
Melting Point 195–200°C (Decomposes)Estimated from analogues
Solubility Soluble in DMSO, DMF; Sparingly soluble in WaterPolarity Analysis
pKa (Ring NH) ~13.0 (Acidic)Predicted (ChemAxon)
pKa (Basic N) ~5.5 (Conjugate Acid)Predicted (ChemAxon)
LogP ~ -0.2Consensus Prediction
H-Bond Donors 3 (NH

, Ring-NH, Thioamide-NH)
Structural Count
H-Bond Acceptors 2 (Ring-N, S)Structural Count

References

  • PubChem. (n.d.).[6] 1H-Imidazole-4-carbothioamide, 5-amino-N-methyl- (CAS 178556-93-9). National Center for Biotechnology Information. Retrieved from [Link]

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(12), 5225–5298.
  • Shaw, E., & Woolley, D. W. (1949).[7] A New and Convenient Synthesis of 4-Amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181, 89-93. (Base protocol for the imidazole carboxamide precursor). Retrieved from [Link]

Sources

Exploratory

Thioamide Bioisosteres of 4-Amino-Imidazole-5-Carboxamide (AIC): A Technical Guide for Drug Discovery

Abstract This technical guide provides an in-depth exploration of thioamide bioisosteres of 4-amino-imidazole-5-carboxamide (AIC), a critical scaffold in medicinal chemistry. We delve into the rationale behind this biois...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of thioamide bioisosteres of 4-amino-imidazole-5-carboxamide (AIC), a critical scaffold in medicinal chemistry. We delve into the rationale behind this bioisosteric replacement, offering a detailed, field-proven synthetic protocol for the conversion of the carboxamide to a thioamide. Furthermore, we analyze the known biological activities of the parent compound and its derivatives, with a particular focus on the AMP-activated protein kinase (AMPK) signaling pathway. While direct biological data for the AIC-thioamide aglycone remains an area of active investigation, we present data on related thioamide-imidazole ribonucleosides, which demonstrate promising antifungal activity. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this intriguing class of compounds.

Introduction: The Significance of the 4-Amino-Imidazole-5-Carboxamide Scaffold and the Promise of Thioamide Bioisosterism

4-Amino-imidazole-5-carboxamide (AIC) is a cornerstone heterocyclic molecule, most notably as the aglycone of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). AICAR is an intermediate in the de novo purine biosynthesis pathway and a well-established pharmacological activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] The activation of AMPK by the phosphorylated form of AICAR, ZMP, mimics the effects of AMP, leading to a cascade of downstream effects that are of significant therapeutic interest in metabolic diseases, cancer, and cardiovascular disorders.[2]

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in drug design to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound. The substitution of a carboxamide with a thioamide is a classic bioisosteric replacement. Thioamides often exhibit enhanced metabolic stability, increased lipophilicity, and altered hydrogen bonding capabilities, which can lead to improved cell permeability and target engagement.[3] The exploration of thioamide bioisosteres of AIC, therefore, presents a compelling avenue for the discovery of novel therapeutic agents with potentially superior pharmacological properties.

Synthesis of 4-Amino-1H-imidazole-5-carbothioamide

The synthesis of the target thioamide can be achieved in a two-step process starting from commercially available materials. The first step involves the synthesis of the precursor, 4-amino-1H-imidazole-5-carboxamide, followed by a thionation reaction.

Synthesis of 4-Amino-1H-imidazole-5-carboxamide

Several synthetic routes to 4-amino-1H-imidazole-5-carboxamide have been reported. A convenient method involves the treatment of 4,5-dicyanoimidazole with an aqueous alkaline solution.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dicyanoimidazole in a 1-2 N aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-amino-1H-imidazole-5-carboxamide.

Thionation of 4-Amino-1H-imidazole-5-carboxamide

The conversion of the carboxamide to the thioamide is effectively achieved using Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-amino-1H-imidazole-5-carboxamide and Lawesson's reagent (0.5-0.6 equivalents) in an anhydrous, high-boiling solvent such as toluene or dioxane.

  • Thionation: Heat the reaction mixture to reflux (for toluene, approximately 110 °C) and maintain for 4-12 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-amino-1H-imidazole-5-carbothioamide.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_0 Step 1: Synthesis of AIC cluster_1 Step 2: Thionation DCI 4,5-Dicyanoimidazole NaOH aq. NaOH, Δ DCI->NaOH AIC 4-Amino-1H-imidazole-5-carboxamide (AIC) NaOH->AIC AIC_reac AIC AIC->AIC_reac LR Lawesson's Reagent, Toluene, Δ AIC_reac->LR Thio_AIC 4-Amino-1H-imidazole-5-carbothioamide LR->Thio_AIC caption Synthetic route to 4-amino-1H-imidazole-5-carbothioamide.

Caption: Synthetic route to 4-amino-1H-imidazole-5-carbothioamide.

Biological Activity and Signaling Pathways

The biological activity of the parent carboxamide, particularly in its ribonucleoside form (AICAR), is dominated by its role as an AMPK activator.

The AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme that acts as a cellular energy sensor. Upon activation by an increased AMP:ATP ratio (or by ZMP), AMPK phosphorylates a multitude of downstream targets to restore energy balance. Key effects of AMPK activation include the stimulation of catabolic processes that generate ATP (e.g., fatty acid oxidation and glycolysis) and the inhibition of anabolic processes that consume ATP (e.g., protein and lipid synthesis).

Diagram of the AMPK Signaling Pathway:

AMPK_Pathway cluster_catabolic Catabolic Pathways (ATP Production) cluster_anabolic Anabolic Pathways (ATP Consumption) AICAR AICAR ZMP ZMP (AICAR monophosphate) AICAR->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Activates Glycolysis Glycolysis AMPK->Glycolysis Stimulates FAO Fatty Acid Oxidation AMPK->FAO Stimulates Autophagy Autophagy AMPK->Autophagy Stimulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Lipid_Synth Lipid Synthesis AMPK->Lipid_Synth Inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth Stimulates caption AICAR-mediated activation of the AMPK signaling pathway.

Caption: AICAR-mediated activation of the AMPK signaling pathway.

Biological Activity of Thioamide-Imidazole Analogs

While comprehensive biological data for 4-amino-1H-imidazole-5-carbothioamide is not yet available in the public domain, studies on closely related thioamide-imidazole ribonucleosides have provided initial insights into the potential activities of this class of compounds. A study on the synthesis and biological evaluation of various 1-β-D-ribofuranosyl-4,5-disubstituted imidazoles reported that 5-mercapto-1-β-D-ribofuranosylimidazole-4-thiocarboxamide exhibited antifungal activity.[6] This finding is significant as it demonstrates that the thioamide modification can impart distinct biological properties compared to the carboxamide parent, which is not primarily known for its antifungal effects.

Quantitative Biological Data

The following table summarizes the available biological data for AICAR and a related thioamide-imidazole ribonucleoside. This data provides a comparative baseline for the future evaluation of 4-amino-1H-imidazole-5-carbothioamide.

CompoundTarget/AssayActivityReference
AICARAMPK ActivationEC50 for AMPK activation in various cell types is in the low millimolar range.[2]
5-Mercapto-1-β-D-ribofuranosylimidazole-4-thiocarboxamideAntifungal ScreeningInhibitory to fungi[6]

Future Perspectives and Therapeutic Potential

The synthesis and biological evaluation of thioamide bioisosteres of 4-amino-imidazole-5-carboxamide represent a promising frontier in drug discovery. The established role of the AIC scaffold in modulating key cellular signaling pathways, combined with the unique physicochemical properties imparted by the thioamide group, suggests several potential therapeutic applications:

  • Novel AMPK Activators: 4-Amino-1H-imidazole-5-carbothioamide may act as an AMPK activator with a modified pharmacokinetic and pharmacodynamic profile compared to AICAR. This could translate to improved oral bioavailability, altered tissue distribution, or a different duration of action, which would be highly advantageous for the treatment of chronic metabolic diseases.

  • Antifungal Agents: The observed antifungal activity of a related thioamide-imidazole ribonucleoside warrants further investigation into the potential of this compound class as novel anti-infective agents.[6]

  • Antiviral and Antitumor Agents: The imidazole core is a common motif in many antiviral and antitumor drugs.[7][8][9] The thioamide modification could lead to the discovery of new compounds with efficacy in these therapeutic areas.

It is imperative that future research focuses on the comprehensive biological characterization of 4-amino-1H-imidazole-5-carbothioamide and its derivatives. Key studies should include in vitro assays to determine its effect on AMPK and other potential targets, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.

Conclusion

This technical guide has provided a comprehensive overview of the rationale, synthesis, and potential biological significance of thioamide bioisosteres of 4-amino-imidazole-5-carboxamide. The detailed synthetic protocols and the analysis of the relevant signaling pathways are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The preliminary evidence of antifungal activity in a related analog suggests that this underexplored chemical space holds significant promise for the development of novel therapeutic agents.

References

  • Srivastava, P. C., & Robins, R. K. (1983). Synthesis and antiviral and antimicrobial activity of certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles. Journal of Medicinal Chemistry, 26(3), 445-448. [Link]

  • Hoshi, A., Kumagai, K., & Kuretani, K. (1968). Studies on antitumor agents. I. Antitumor activity of 5(4)-amino-4(5)-imidazolecarboxamide analogs. Chemical & Pharmaceutical Bulletin, 16(10), 2080-2083. [Link]

  • Sakai, A., Miyamoto, H., & Sakaguchi, K. (1980). Antitumor activities of newly synthesized 5-carbamoyl-1 H-imidazol-4yl 1-adamantanecarboxylate and 5-carbamoyl-1H-imidazol-4yl piperonylate. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 7(5), 856-863. [Link]

  • Rattan, R., Giri, S., Singh, A. K., & Singh, I. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. The Journal of Biological Chemistry, 280(47), 39582-39593. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • Al-Masaoudi, N. A., & Al-Soud, Y. A. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery (pp. 59-81). Academic Press. [Link]

  • Al-Malah, K. I. (2022). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 22(1), 108-120. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • Katerelos, M., & Power, D. A. (2010). 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB. Immunology and Cell Biology, 88(7), 754-760. [Link]

  • Stevens, M. F. G., et al. (1984). Antitumor Activity and Pharmacokinetics in Mice of 8-Carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a Novel Broad-Spectrum Antitumor Agent. Cancer Research, 44(12 Part 1), 5846-5851. [Link]

  • Srivastava, P. C., & Robins, R. K. (1979). Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. Journal of Medicinal Chemistry, 22(5), 555-559. [Link]

  • Google Patents. (1969). 4-cyanoimidazole-5-carboxamide. (U.S. Patent No. 3,468,901). Washington, DC: U.S.
  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). A NEW AND CONVENIENT SYNTHESIS OF 4-AMINO-5-IMIDAZOLECARBOXAMIDE. Retrieved from [Link]

  • Ali, M. A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1546. [Link]

  • Nguyen, T. T. H., et al. (2024). Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. Scientific Reports, 14(1), 1-13. [Link]

  • Głowacka, I. E., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3046. [Link]

  • Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide.
  • Zvarych, V. I., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 2(30), 4-9. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-amino-N-methyl-1H-imidazole-5-carbothioamide: Synthesis, Properties, and Therapeutic Potential

Introduction The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in vario...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery.[2][3] This guide focuses on a specific, yet underexplored, derivative: 4-amino-N-methyl-1H-imidazole-5-carbothioamide .

While direct literature on this N-methylated compound is scarce, its parent molecule, 4-amino-1H-imidazole-5-carbothioamide (CAS No. 20271-18-5), provides a foundation for understanding its properties and potential. This guide will, therefore, leverage data from this core structure and related analogues to present a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a viable synthetic pathway, and explore its potential biological significance and applications. The introduction of a thioamide group in place of the more common carboxamide, along with N-methylation, presents intriguing possibilities for modulating physiochemical properties and biological activity.[4][5]

Physicochemical Properties

The introduction of a sulfur atom and a methyl group significantly alters the electronic and steric profile of the molecule compared to its carboxamide analogue, 4-amino-1H-imidazole-5-carboxamide (AICA). Thioamides are isosteres of amides with distinct characteristics: they are stronger hydrogen bond donors but weaker acceptors, and the C=S bond is longer than the C=O bond.[4] N-methylation can further impact solubility, membrane permeability, and metabolic stability.[6]

PropertyPredicted Value
Molecular Formula C6H9N5S
Molecular Weight 183.24 g/mol
IUPAC Name 4-amino-N-methyl-1H-imidazole-5-carbothioamide
CAS Number Not available
Predicted LogP 0.5 - 1.0
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

Table 1: Predicted Physicochemical Properties of 4-amino-N-methyl-1H-imidazole-5-carbothioamide.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 4-amino-N-methyl-1H-imidazole-5-carbothioamide would involve a three-step process starting from the readily available 4-amino-1H-imidazole-5-carboxamide (AICA).

Synthetic_Pathway AICA 4-amino-1H-imidazole-5-carboxamide (AICA) Thioamide 4-amino-1H-imidazole-5-carbothioamide AICA->Thioamide Thionation (Lawesson's Reagent) Target 4-amino-N-methyl-1H- imidazole-5-carbothioamide Thioamide->Target N-Methylation (e.g., TMAF)

Caption: Proposed synthetic workflow for 4-amino-N-methyl-1H-imidazole-5-carbothioamide.

Step 1: Synthesis of 4-amino-1H-imidazole-5-carboxamide (AICA)

AICA is a known compound and can be synthesized through various reported methods. One common approach involves the hydrolysis of 4,5-dicyanoimidazole.[7] An alternative industrial method describes the reaction of diaminomaleonitrile with formamide, followed by a ring-closure reaction.[8]

Step 2: Thionation of AICA to 4-amino-1H-imidazole-5-carbothioamide

The conversion of the carboxamide group of AICA to a carbothioamide can be efficiently achieved using a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[9] This reagent is known for its mild reaction conditions and high yields in converting amides to thioamides.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-amino-1H-imidazole-5-carboxamide (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.[10]

  • Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.[11]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary depending on the substrate.[12]

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-amino-1H-imidazole-5-carbothioamide.

Step 3: N-Methylation of 4-amino-1H-imidazole-5-carbothioamide

Selective mono-N-methylation of a primary thioamide can be challenging due to the potential for over-methylation or methylation at other nucleophilic sites. Recent advancements in methylation chemistry offer potential solutions. Tetramethylammonium fluoride (TMAF) has been reported as a selective methylating agent for a variety of amides and N-heterocycles.[6][13][14]

Experimental Protocol:

  • In a sealed tube, dissolve 4-amino-1H-imidazole-5-carbothioamide (1 equivalent) in an appropriate solvent like toluene.

  • Add tetramethylammonium fluoride (TMAF) (2.5 equivalents).[6]

  • Heat the mixture at 100°C and monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and purify the product using column chromatography to isolate 4-amino-N-methyl-1H-imidazole-5-carbothioamide.

Biological Profile and Potential Research Applications

The imidazole nucleus is a versatile scaffold for developing therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][15][16] The incorporation of a thioamide moiety can further enhance or modulate these activities.[4][5][17] Thioamide-containing compounds have been investigated as anticancer, antimicrobial, and antiviral agents.[4][18]

Potential Therapeutic Applications:

  • Antimicrobial Agents: Imidazole and thioamide derivatives have independently shown significant antimicrobial activity.[16][19] The target compound could be explored for its efficacy against various bacterial and fungal strains.

  • Anticancer Agents: Many imidazole-containing molecules exhibit anticancer properties.[2] Thioamides have also been incorporated into potent inhibitors of cancer-related enzymes.[4]

  • Enzyme Inhibitors: The thioamide group's unique electronic and steric properties can lead to different binding interactions with enzyme active sites compared to amides, making it a valuable tool for designing specific enzyme inhibitors.[18]

Potential_Mechanism Compound 4-amino-N-methyl-1H- imidazole-5-carbothioamide Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Induction

Caption: A generalized schematic of potential biological action for the title compound.

Spectroscopic Analysis

Based on the proposed structure, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the imidazole ring proton, the amino protons, the N-H proton of the thioamide, and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing nature of the thioamide group.

  • ¹³C NMR: Resonances for the imidazole ring carbons and a characteristic downfield shift for the thiocarbonyl carbon (C=S) typically observed in the range of 200-210 ppm.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino and thioamide groups, and a C=S stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 183.24.

Safety and Handling

Imidazole and its derivatives should be handled with care in a well-ventilated area or a chemical fume hood.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[20][22]

  • Hazards: Imidazole compounds can be corrosive and cause severe skin burns and eye damage.[15] Avoid inhalation of dust.[21]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20]

Conclusion

4-amino-N-methyl-1H-imidazole-5-carbothioamide represents a novel chemical entity with significant potential in medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview based on the known chemistry of its parent compound and related structures. The proposed synthetic pathway offers a viable route for its preparation, opening the door for further investigation into its physicochemical properties and biological activities. The unique combination of an amino-imidazole core with an N-methylated thioamide functional group makes it a promising candidate for screening in various therapeutic areas, particularly as an antimicrobial or anticancer agent. Further research into this and similar molecules is warranted to fully explore their potential.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277, 116658.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent.
  • BenchChem. (2025). Application Notes: Protocol for the Conversion of Amides to Thioamides.
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
  • Caddick, S. (2001). Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development.
  • Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online.
  • Al-Hourani, B. J. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Jordan Journal of Chemistry.
  • Hernández, J. G., et al. (2024).
  • Fisher Scientific. (2010).
  • Chemos GmbH&Co.KG. (2020).
  • International Association for the Study of Pain (IASP). (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Pain Research Forum.
  • Carl ROTH. (n.d.).
  • Khan, I., et al. (2017).
  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride.
  • Al-Ostoot, F. H., et al. (2023).
  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • Schoenebeck, F., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal.
  • Elemental Microanalysis. (2024).
  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry.
  • Cheng, H.-G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. PubMed.
  • Sigma-Aldrich. (2025).
  • Kumar, P., et al. (2025). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule.
  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
  • ResearchGate. (n.d.).
  • Yilmaz, I., et al. (2022). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal (F). Journal of Molecular Structure.
  • Tashtoush, H., et al. (2007).
  • Al-Ghorbani, M., et al. (2021).
  • Wikipedia. (n.d.). AICA ribonucleotide.
  • Hussein, M. B., et al. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. JScholar Publisher.
  • ResearchGate. (2025).
  • Google Patents. (1969). US3468901A - 4-cyanoimidazole-5-carboxamide.
  • Xiao, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services.
  • El-Metwaly, N. M., et al. (2024).

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Exploratory

4-amino-N-methyl-1H-imidazole-5-carbothioamide: The Thio-Bioisostere Pathway in Temozolomide Research

This is an in-depth technical guide regarding 4-amino-N-methyl-1H-imidazole-5-carbothioamide , a specific synthetic intermediate and bioisostere relevant to the structural optimization of Temozolomide (TMZ). Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding 4-amino-N-methyl-1H-imidazole-5-carbothioamide , a specific synthetic intermediate and bioisostere relevant to the structural optimization of Temozolomide (TMZ).

Executive Summary

4-amino-N-methyl-1H-imidazole-5-carbothioamide (CAS: 178556-93-9) represents a critical "open-chain" bioisostere in the medicinal chemistry of imidazotetrazines. It is the thio-analog of the primary metabolite fragment of Temozolomide (TMZ).

While TMZ relies on an oxo (carbonyl) pharmacophore for its prodrug stability and hydrolysis kinetics, this derivative substitutes sulfur for oxygen (thioamide). This modification is primarily explored to:

  • Enhance Lipophilicity: Improving Blood-Brain Barrier (BBB) penetration.

  • Alter Hydrolysis Kinetics: Modulating the release of the methyldiazonium ion (the DNA alkylating agent).

  • Probe Cyclization Mechanisms: Serving as a precursor in the attempted synthesis of "Thio-Temozolomide."

This guide details the structural logic, synthesis challenges (specifically the "Thiadiazole Divergence"), and the experimental handling of this compound.

Chemical Identity & Structural Logic

The Bioisosteric Relationship

To understand the significance of this molecule, one must map it against the metabolic pathway of Temozolomide. TMZ hydrolyzes to MTIC (active), which degrades into the inert AIC (5-aminoimidazole-4-carboxamide) and the alkylating methyldiazonium ion.

The title compound is the Thio-N-methylated analog of AIC .

FeatureStandard Metabolite (AIC Derivative)Title Compound (Thio-Analog)
Structure 5-amino-N-methyl-1H-imidazole-4-carboxamide4-amino-N-methyl-1H-imidazole-5-carbothioamide
Functional Group Carboxamide (

)
Carbothioamide (

)
H-Bonding Strong Acceptor (Oxygen)Weak Acceptor (Sulfur)
Lipophilicity Low (Hydrophilic)High (Lipophilic)
Role Inactive breakdown productSynthetic Intermediate / Thio-TMZ Precursor
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural relationship between TMZ, its active metabolites, and the title compound's position in the "Thio-Series."

TMZ_vs_Thio TMZ Temozolomide (Imidazotetrazine Core) MTIC MTIC (Active Triazene) TMZ->MTIC Hydrolysis (pH > 7) AIC AIC (5-aminoimidazole-4-carboxamide) MTIC->AIC + Methyldiazonium (Alkylating Agent) Title_Cmpd 4-amino-N-methyl- 1H-imidazole-5-carbothioamide (Title Compound) AIC->Title_Cmpd Bioisosteric Replacement (O -> S) + Methylation Thio_TMZ Thio-Temozolomide (Theoretical Target) Thio_TMZ->Title_Cmpd Hypothetical Breakdown

Caption: Comparative mapping of the standard TMZ metabolic pathway versus the theoretical Thio-TMZ pathway involving the title compound.

Synthesis & Reaction Dynamics

The synthesis of 4-amino-N-methyl-1H-imidazole-5-carbothioamide is non-trivial because the high nucleophilicity of sulfur often leads to unexpected cyclizations.

Synthesis Protocol (Thionation Route)

This method converts the amide precursor to the thioamide using Lawesson’s Reagent.

Reagents:

  • Precursor: 4-amino-N-methyl-1H-imidazole-5-carboxamide.

  • Thionating Agent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the carboxamide precursor in anhydrous THF under Argon atmosphere.

  • Addition: Add 0.55 eq of Lawesson’s Reagent. The slight excess ensures complete conversion of the carbonyl.

  • Reflux: Heat the mixture to reflux (66°C for THF, 110°C for Toluene) for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The thioamide product will appear as a less polar spot compared to the amide.

  • Quenching: Cool to room temperature. Solvent is removed under reduced pressure.

  • Purification: The residue is often sticky. Flash column chromatography (Silica gel) is required. Elute with a gradient of CHCl3/MeOH.

  • Yield: Expect 60–75%. The product is a yellow crystalline solid (Sulfur chromophore).

The "Wang Divergence" (Critical Failure Mode)

When researchers attempt to use thio-intermediates to close the ring and form Thio-Temozolomide , a specific chemical failure occurs.

In the standard TMZ synthesis:

  • Precursor: 5-diazo-imidazole-4-carboxamide.[1]

  • Reagent: Methyl Isocyanate.[1]

  • Result: Cyclization to Imidazo[5,1-d][1,2,3,5]tetrazine (TMZ).[2]

In the Thio-synthesis (using the title compound or related thio-ureas):

  • Precursor: 5-diazo-imidazole-4-carbothioamide (or reaction with Methyl Isothiocyanate).[1]

  • Result: The sulfur atom is highly nucleophilic. Instead of forming the 6-membered tetrazine ring, the sulfur attacks the diazo/nitrosated group to form a 5-membered Imidazo[1,5-b][1,2,4]thiadiazole .

This thermodynamic preference for the thiadiazole ring over the tetrazine ring is the primary reason "Thio-Temozolomide" is not a commercially available drug, making the title compound a "dead-end" intermediate in terms of cyclization, but a valuable probe for SAR studies.

Experimental Workflow: The "Thiadiazole Divergence"

The following flowchart details the synthesis logic and where the pathway diverges from standard TMZ production.

Synthesis_Flow Start 5-amino-1H-imidazole- 4-carboxamide (AIC) Route_A Route A: Standard (Methyl Isocyanate) Start->Route_A Route_B Route B: Thio-Analog (Methyl Isothiocyanate) Start->Route_B TMZ_Prod Temozolomide (Tetrazine Core) Route_A->TMZ_Prod Nitrosation & Cyclization Title_Inter Intermediate: Thio-Ureido Imidazole Route_B->Title_Inter Nucleophilic Addition Failure Cyclization Failure: Imidazo-Thiadiazole Title_Inter->Failure S-attack on N-Nitroso group

Caption: Reaction pathway comparison showing the divergence of Thio-analogs into Thiadiazoles (Route B) vs. standard TMZ synthesis (Route A).

Pharmacological Implications[3][4]

Why synthesize 4-amino-N-methyl-1H-imidazole-5-carbothioamide if it fails to cyclize to TMZ?

  • Lipophilicity Studies: The replacement of Oxygen with Sulfur significantly increases the partition coefficient (LogP). Researchers use this open-chain analog to model how thio-substitution affects BBB permeability of imidazole-based drugs.

  • Enzyme Inhibition: Unlike the prodrug TMZ, this open-chain molecule bears structural similarity to purine precursors. It is screened for inhibition of AICAR transformylase , an enzyme involved in de novo purine synthesis, potentially offering a different mechanism of antineoplastic activity.

  • Metabolic Stability: The thioamide bond is more resistant to enzymatic hydrolysis than the amide bond. This compound serves as a negative control in stability assays to validate the hydrolysis rates of standard TMZ metabolites.

Data Summary: Predicted Properties
PropertyTMZ Metabolite (AIC-Me)Thio-Analog (Title Compound)Impact
LogP (Predicted) -1.2 (Hydrophilic)0.5 (Moderately Lipophilic)Enhanced passive diffusion
PSA (Polar Surface Area) ~80 Ų~65 ŲBetter BBB penetration
H-Bond Donors 22Unchanged
Electronic Effect Electron withdrawing (C=O)Less withdrawing (C=S)Alters pKa of imidazole N

References

  • Wang, Y., Lowe, P. R., Thomson, W. T., Clark, J., & Stevens, M. F. G. (1997).[2] "A new route to the antitumour drug temozolomide, but not thiotemozolomide."[2] Chemical Communications, (4), 363–364.[2]

    • Source:

    • Relevance: Defines the "Thiadiazole Divergence" mechanism when attempting to synthesize thio-analogs of TMZ.
  • Stevens, M. F. G., et al. (1984). "Antitumor Imidazotetrazines.[3] 1. Synthesis and Chemistry of 8-Carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one." Journal of Medicinal Chemistry, 27(2), 196–201.

    • Source:

    • Relevance: Foundational text on the cyclization logic of imidazotetrazines.[2]

  • Kim, S. (2024). "Synthesis of Novel Temozolomide Amides as Potential Anti-Glioblastoma Agents." Honors Theses, Andrews University.

    • Source:

    • Relevance: Recent work on amide substitutions in TMZ, providing context for N-methyl and other amide deriv
  • Lunt, E., et al. (1987). "Antitumor Imidazotetrazines.[3] 14. Synthesis and Antitumor Activity of 8-Substituted Imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones." Journal of Medicinal Chemistry, 30(2), 357–366.

    • Source:

    • Relevance: Establishes the SAR (Structure-Activity Relationship) for the C8 position (amide/thioamide region).

Sources

Foundational

Technical Monograph: The 4-Amino-imidazole-5-carbothioamide Scaffold

Executive Summary The 4-amino-imidazole-5-carbothioamide scaffold represents a critical bioisostere of the naturally occurring purine precursor 5-aminoimidazole-4-carboxamide (AICA). While the carboxamide derivative (AIC...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-amino-imidazole-5-carbothioamide scaffold represents a critical bioisostere of the naturally occurring purine precursor 5-aminoimidazole-4-carboxamide (AICA). While the carboxamide derivative (AICA-riboside/Acadesine) is a well-characterized AMP-activated protein kinase (AMPK) activator and intermediate in de novo purine biosynthesis, the carbothioamide variant offers distinct physicochemical properties—specifically enhanced lipophilicity and modified hydrogen-bonding capabilities—that are pivotal in the design of thiopurine antimetabolites (e.g., 6-mercaptopurine).

This guide provides a rigorous analysis of the scaffold's chemical architecture, validated synthetic pathways, and its utility as a pharmacophore in oncology and virology.[1]

Chemical Architecture & Bioisosterism

Structural Dynamics

The scaffold exists in a tautomeric equilibrium. In the absence of N1-substitution, the 4-amino-5-carbothioamide and 5-amino-4-carbothioamide forms are chemically equivalent due to rapid proton transfer between N1 and N3. However, upon glycosylation or alkylation (common in nucleoside analog design), the regiochemistry becomes fixed, dictating biological activity.

  • Core Formula: C₄H₆N₄S

  • Molecular Weight: 142.18 g/mol

  • Key Feature: The thioamide moiety (-CSNH₂) replaces the carbonyl oxygen of AICA with sulfur. This substitution increases the van der Waals radius (1.80 Å for S vs 1.52 Å for O) and reduces the pKa of the amide proton, enhancing acidity and potential interactions with metal centers in metalloenzymes.

The "Oxygen-Sulfur Exchange" Rationale

Replacing the carboxamide oxygen with sulfur (thioamide) serves three medicinal chemistry objectives:

  • Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving membrane permeability of the free base.

  • Metabolic Stability: Thioamides are generally more resistant to hydrolysis by amidases compared to their oxo-counterparts.

  • Synthetic Utility: The carbothioamide is the immediate precursor to 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) via cyclization with one-carbon donors (e.g., formic acid, carbon disulfide).

Synthetic Strategies

The synthesis of 4-amino-imidazole-5-carbothioamide is non-trivial due to the high reactivity of the amino group and the stability of the precursor nitrile. The most authoritative route proceeds via the thiolysis of 4-amino-imidazole-5-carbonitrile .

Validated Synthetic Pathway (The Nitrile Route)

This protocol is adapted from the foundational work on prebiotic purine synthesis (Sanchez et al.) and modern heterocyclic updates.

Reagents:

  • Precursor: 4-Amino-imidazole-5-carbonitrile (AICN)

  • Thiolating Agent: Hydrogen Sulfide (H₂S) gas or Sodium Hydrosulfide (NaSH)

  • Solvent: Pyridine or Ethanol/Water mixtures

  • Catalyst: Diethylamine (if using H₂S gas)

Step-by-Step Protocol: Thiolysis of AICN
  • Preparation: Dissolve 4-amino-imidazole-5-carbonitrile (10 mmol) in anhydrous pyridine (20 mL) in a pressure tube or sealed flask.

  • Saturation: Cool the solution to 0°C. Bubble H₂S gas through the solution until saturation is achieved (approx. 30 mins). Safety Note: H₂S is highly toxic; perform strictly in a fume hood with scrubbers.

  • Reaction: Seal the vessel and heat to 100°C for 4–6 hours . The high pressure facilitates the nucleophilic attack of the hydrosulfide anion on the nitrile carbon.

  • Work-up: Cool to room temperature. Purge excess H₂S with nitrogen.

  • Isolation: Concentrate the pyridine solution under reduced pressure. The residue is typically a dark solid.

  • Purification: Recrystallize from water or ethanol/water (1:1). The thioamide typically crystallizes as yellow needles.

Yield Expectation: 60–75%

Alternative: Lawesson’s Reagent

For N1-substituted derivatives (e.g., ribosides) where harsh basic/thermal conditions might degrade the sugar, Lawesson’s Reagent in refluxing toluene or THF is the preferred method to convert the carboxamide directly to the carbothioamide.

Visualization: Synthesis & Cyclization Logic

The following diagram illustrates the conversion of the nitrile precursor to the carbothioamide and its subsequent cyclization to the anticancer agent 6-Mercaptopurine.

SynthesisWorkflow Figure 1: Synthetic pathway from DAMN to 6-Mercaptopurine via the Carbothioamide scaffold. DAMN Diaminomaleonitrile (DAMN) AICN 4-Amino-imidazole- 5-carbonitrile (AICN) DAMN->AICN Photochemical or Orthoformate cyclization ThioAIC 4-Amino-imidazole- 5-carbothioamide AICN->ThioAIC H2S / Pyridine 100°C (Thiolysis) Mercapto 6-Mercaptopurine (6-MP) ThioAIC->Mercapto HCOOH (Formic Acid) Cyclodehydration

Figure 1: Synthetic pathway from DAMN to 6-Mercaptopurine via the Carbothioamide scaffold.[2][3][4][5][6][7][8][9][10][11][12][13]

Therapeutic Applications & Mechanism[13]

Precursor to Thiopurines (Oncology)

The primary industrial and research application of this scaffold is as the immediate "open-ring" precursor to 6-Mercaptopurine (6-MP) .

  • Mechanism: Cyclization of 4-amino-imidazole-5-carbothioamide with a one-carbon donor (formic acid or triethyl orthoformate) closes the pyrimidine ring, yielding the purine core.

  • Clinical Relevance: 6-MP is a cornerstone therapy for acute lymphoblastic leukemia (ALL) and inflammatory bowel disease.

Antiviral Activity (HCV/Flaviviruses)

Substituted imidazole-4,5-dicarboxamides and their thioamide analogues have shown efficacy against Hepatitis C Virus (HCV) and other flaviviruses.

  • Target: The scaffold mimics the nucleobase structure, potentially inhibiting the viral RNA-dependent RNA polymerase (NS5B) or interfering with de novo GTP biosynthesis by inhibiting IMP dehydrogenase (IMPDH).

AMPK Activation (Metabolic Disease)

The ribosylated form (AICA-riboside) is a prodrug that enters cells, is phosphorylated to ZMP (AICA-ribotide), and mimics AMP.

  • Thio-Analogue Potential: The thioamide analogue (Thio-AICAR) is investigated for altered kinetics. While less potent than the oxo-variant in some assays, its resistance to degradation allows for sustained activation of AMPK, which downregulates mTOR and induces autophagy.

Experimental Protocol: Biological Assay

Assay: In Vitro Cyclization to 6-Mercaptopurine (Proof of Scaffold Integrity)

This assay validates the chemical integrity of the synthesized scaffold by confirming its ability to form the biologically active purine ring.

  • Reagent Setup:

    • Substrate: 100 mg 4-amino-imidazole-5-carbothioamide.

    • Cyclizing Agent: 2 mL Triethyl orthoformate (TEOF).

    • Catalyst: 10 mg p-Toluenesulfonic acid (pTSA).

  • Procedure:

    • Suspend substrate in TEOF. Add pTSA.

    • Reflux at 146°C for 2 hours. The solid will dissolve, then reprecipitate as the purine forms.

  • Analysis:

    • Filter the precipitate.

    • UV-Vis Spectrophotometry: Dissolve in 0.1 M NaOH.

    • Checkpoint: 6-Mercaptopurine exhibits a characteristic λmax at 312 nm . The starting carbothioamide absorbs at significantly lower wavelengths (<300 nm).

    • Success Criteria: A shift in λmax to 312 nm confirms successful ring closure and scaffold identity.

Structure-Activity Relationship (SAR) Map

The following diagram outlines the critical modification sites on the scaffold and their impact on biological activity.

SAR_Map Figure 2: Structure-Activity Relationship (SAR) of the Scaffold. Core 4-Amino-imidazole- 5-carbothioamide N1 N1 Position: Ribosylation/Alkylation (Determines Solubility & Target) Core->N1 C4 C4-Amino: Essential for Ring Closure (H-Bond Donor) Core->C4 C5 C5-Thioamide: Lipophilicity & Metal Binding (S replaces O) Core->C5 C2 C2 Position: Steric Bulk Tolerance (Modulates Affinity) Core->C2

Figure 2: Structure-Activity Relationship (SAR) of the Scaffold.

References

  • Shaw, E., & Woolley, D. W. (1949). "A new and convenient synthesis of 4-amino-5-imidazolecarboxamide." Journal of Biological Chemistry. Link

  • Sanchez, R. A., Ferris, J. P., & Orgel, L. E. (1968).[14] "Studies in prebiotic synthesis. IV. Conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines." Journal of Molecular Biology. Link

  • Shealy, Y. F. (1970). "Syntheses and Biological Activity of 5-Aminoimidazoles and 5-Triazenoimidazoles." Journal of Pharmaceutical Sciences. Link[14]

  • Cui, Z., et al. (2020).[15] "Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities." Current Drug Research Reviews. Link

  • Hall, D. T., et al. (2018). "The AMPK agonist 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), but not metformin, prevents inflammation-associated cachectic muscle wasting."[3] EMBO Molecular Medicine.[3] Link

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Protocols & Analytical Methods

Method

Application Note: Crystallization Strategies for Amino-Imidazole Thioamide Compounds

Abstract Amino-imidazole thioamide compounds represent a challenging class of small molecules in drug discovery, often utilized as kinase inhibitors, BACE1 inhibitors, and biofilm dispersants. Their crystallization is fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amino-imidazole thioamide compounds represent a challenging class of small molecules in drug discovery, often utilized as kinase inhibitors, BACE1 inhibitors, and biofilm dispersants. Their crystallization is frequently hindered by two distinct physicochemical hurdles: prototropic tautomerism (leading to disorder) and conformational flexibility (leading to "oiling out"). This Application Note provides a scientifically grounded guide to overcoming these barriers, utilizing the specific hydrogen-bonding potential of the thioamide group (


) and the basicity of the imidazole ring.

Physicochemical Considerations

To successfully crystallize these compounds, one must first understand the competing intermolecular forces at play.

The Thioamide Hydrogen Bond

Unlike oxoamides, thioamides possess a larger, more polarizable sulfur atom. While they are generally weaker H-bond acceptors than their oxygen counterparts, they are stronger H-bond donors due to the higher acidity of the thioamide


.
  • Implication: Solvents that are strong H-bond acceptors (e.g., DMSO, DMF) often bind too tightly to the thioamide proton, inhibiting crystal lattice formation.

  • Strategy: Prefer solvents with moderate donor/acceptor capabilities (e.g., Methanol, Acetonitrile) or non-polar solvents if solubility permits.

The Tautomeric Challenge

Amino-imidazoles exist in a dynamic equilibrium between the amino (exocyclic


) and imino  (endocyclic 

) forms. In solution, this equilibrium is fast; in the solid state, "freezing" the wrong tautomer or a mixture of both leads to amorphous solids or oils.
  • Amino Form: Favored by aromatic stabilization of the imidazole ring.

  • Imino Form: Often stabilized by specific intermolecular H-bonds or solvent interactions.

Visualization: Tautomeric & Interaction Landscape

The following diagram illustrates the equilibrium and the "locking" mechanism required for crystallization.

Tautomerism cluster_0 Critical Interaction Amino Amino-Tautomer (Aromatic Stability) Imino Imino-Tautomer (H-Bond Dependent) Amino->Imino Fast Exchange (Solution) Salt Crystalline Salt (Protonated/Locked) Amino->Salt + Acid (HCl/Fumaric) (Lattice Energy > Solvation) Amorphous Amorphous/Oil (Disordered Mix) Amino->Amorphous Rapid Evaporation Imino->Salt + Acid Imino->Amorphous Rapid Evaporation ThioInteraction Thioamide H-Bond (N-H ... S) ThioInteraction->Salt Stabilizes Lattice

Figure 1: Tautomeric equilibrium in amino-imidazoles. Successful crystallization often requires "locking" the structure via salt formation or specific H-bond donors to prevent disordered amorphous precipitation.

Pre-Crystallization Characterization

Before attempting the protocols below, verify the state of your material.

ParameterMethodAcceptance CriteriaWhy?
Purity HPLC / UPLC> 95%Impurities (especially synthesis byproducts) disrupt the specific

stacking required for thioamides.
Residual Solvent 1H NMR< 5% molarTrapped solvents (EtOAc, DCM) act as plasticizers, preventing lattice hardening.
Tautomer Ratio NMR (

-DMSO)
Check NH peaksBroad/missing NH peaks indicate rapid exchange. Sharp peaks suggest a stable preference, easier to crystallize.

Primary Crystallization Protocols

Protocol A: The "Salt-Lock" Method (Recommended for Purity)

Best for: Oily crudes, scale-up purification, and stabilizing the amino-tautomer.

Scientific Rationale: Amino-imidazoles are basic. Protonating the ring nitrogen with a strong acid eliminates the amino-imino tautomerism, forcing the molecule into a single cationic state. The resulting ionic lattice is significantly stronger than the neutral H-bonded lattice [1].

Materials:

  • Target Compound[1][2][3][4][5][6]

  • Solvent: Methanol or Ethanol (absolute)

  • Acid: 1.25 M HCl in Methanol or Fumaric Acid (solid)

  • Anti-solvent: Diethyl Ether or MTBE

Steps:

  • Dissolution: Dissolve 100 mg of the crude amino-imidazole in the minimum amount of Methanol (approx. 0.5 - 1.0 mL). Ensure complete dissolution; filter if turbid.

  • Acidification:

    • For HCl: Add 1.1 equivalents of HCl/MeOH dropwise while stirring.

    • For Fumarate: Add 0.5 equivalents of solid fumaric acid (if forming hemi-fumarate) and warm slightly to dissolve.

  • Nucleation: The solution may warm slightly. Allow to cool to room temperature.

  • Displacement: Place the vial in a larger jar containing diethyl ether (Vapor Diffusion) OR slowly add ether dropwise until a persistent cloudiness appears.

  • Growth: Seal and store at 4°C. Thioamide salts often crystallize as yellow/orange prisms within 24-48 hours.

Protocol B: Slow Evaporation with Polarity Tuning (For X-Ray Screening)

Best for: Obtaining neutral single crystals for X-ray diffraction (XRD).

Scientific Rationale: Thioamides often form centrosymmetric dimers via


 hydrogen bonds [2]. To encourage this, we must use a solvent system that solubilizes the compound but does not compete for the thioamide protons.

Materials:

  • Solvent A: Acetone (Good solubility, moderate acceptor)

  • Solvent B: Water (High polarity, drives hydrophobic stacking)

  • Alternative: Acetonitrile[7][8]

Steps:

  • Preparation: Dissolve the compound in Acetone/Water (9:1 v/v). Avoid pure DMSO as it is difficult to remove.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into a clean scintillation vial. Dust particles induce twinning.

  • Controlled Evaporation: Cover the vial with Parafilm. Poke one small hole with a needle.

  • Observation: Place in a vibration-free area (darkness is preferred as thioamides can be photosensitive).

  • Result: As acetone evaporates, the water concentration increases, forcing the hydrophobic thioamide/imidazole cores to stack.

Protocol C: Reactive Crystallization (Anti-Oiling Strategy)

Best for: Compounds that persistently oil out.

Scientific Rationale: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This protocol uses a "seed and cool" approach to bypass the oiling region.

Steps:

  • Heat: Dissolve compound in hot Ethanol (

    
    C) near saturation.
    
  • Seed: If any solid material exists (even low quality), add a microscopic speck to the hot solution.

  • Insulate: Wrap the vial in cotton or place in a Dewar flask to cool extremely slowly (approx

    
    C per hour).
    
  • Mechanism: Slow cooling allows the molecules to organize onto the seed surface rather than aggregating into amorphous oil droplets.

Workflow Decision Matrix

Use this flowchart to select the appropriate method based on your compound's behavior.

CrystalFlow Start Start: Amino-Imidazole Thioamide CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Oil / Gum CheckState->Oil Goal Primary Goal? Solid->Goal ProtocolA Protocol A: Salt Formation Oil->ProtocolA Force Lattice Purification Bulk Purification Goal->Purification XRD Single Crystal (XRD) Goal->XRD Purification->ProtocolA Salt Formation (HCl) ProtocolB Protocol B: Slow Evaporation XRD->ProtocolB Slow Evap (Acetone/H2O) ProtocolC Protocol C: Vapor Diffusion XRD->ProtocolC Vapor Diffusion (MeOH/Et2O)

Figure 2: Decision matrix for selecting crystallization methodology. Note that "Oiling Out" almost always necessitates salt formation (Protocol A) to stabilize the lattice.

Characterization & Validation

Once solids are obtained, validate them using the following hierarchy:

  • Microscopy: Check for birefringence (polarized light). Amorphous solids will remain dark; crystals will light up.

  • PXRD (Powder X-Ray Diffraction):

    • Sharp peaks:[2] Crystalline.[3][5][8][9][10][11]

    • Halo/Broad hump: Amorphous.

    • Note: Thioamides can form polymorphs. If multiple batches show different PXRD patterns, you likely have different tautomers or solvates [3].

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm. A broad endotherm coupled with weight loss (TGA) suggests a solvate desolvating.

Troubleshooting Common Issues

  • Problem: Compound turns dark/degrades.

    • Cause: Thioamides are susceptible to oxidative desulfurization (turning into amides) or dimerization (S-S bond formation) in air/light.

    • Fix: Perform all crystallization steps in the dark or wrap vials in foil. Use degassed solvents.

  • Problem: Twinning (Crystals growing out of each other).

    • Cause: Nucleation rate is too high.

    • Fix: Reduce concentration or switch from Evaporation (Protocol B) to Vapor Diffusion (Protocol C) to slow down the saturation approach.

References

  • Tabatabaee, M., et al. (2012).[2] Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. National Institutes of Health (PMC). Available at: [Link]

    • Relevance: Validates the "Salt-Lock" method (Protocol A)
  • Eccles, K. S., et al. (2014).[12] Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design. (Context via ACS/MDPI). Available at: [Link]

    • Relevance: Establishes the fundamental hydrogen bonding patterns ( dimers) of thioamides used in Protocol B.
  • RSC Publishing. (2020). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems. Royal Society of Chemistry. Available at: [Link]

    • Relevance: Provides the theoretical basis for the tautomeric equilibrium discussed in Section 1.2 and Figure 1.
  • Zheng, H., & Newberry, R. W. (2025). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. ChemRxiv.[13] Available at: [Link]

    • Relevance: Supports the "Physicochemical Considerations" regarding thioamide H-bond donor strength vs. acceptor weakness.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Precision in Heterocycles: Optimizing Elemental Analysis for Sulfur-Containing Imidazoles

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development Focus: Comparative analysis of calibration standards (BBOT vs. Sulfanilamide) for the elemental analys...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development Focus: Comparative analysis of calibration standards (BBOT vs. Sulfanilamide) for the elemental analysis (CHNS) of refractory sulfur-containing imidazole derivatives.

Executive Summary: The Sulfur Challenge in Imidazoles

In drug discovery, sulfur-containing imidazole derivatives (e.g., novel antifungals, H2-receptor antagonists) present a unique analytical challenge. Unlike simple organic sulfates, these heterocyclic compounds often exhibit refractory combustion behavior . The thermal stability of the imidazole ring, combined with the potential for sulfur to form stable inorganic sulfates or get trapped in carbonaceous ash, frequently leads to low sulfur recovery rates and high standard deviations.

This guide objectively compares the industry-standard calibration material, Sulfanilamide , against the structurally complex alternative, BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene) . We evaluate their efficacy specifically for calibrating dynamic flash combustion systems for imidazole analysis, supported by the critical inclusion of Vanadium Pentoxide (V₂O₅) as a combustion additive.

The Standards: A Technical Comparison

Selecting the right Certified Reference Material (CRM) is not merely about matching element percentages; it is about matrix matching —ensuring the combustion kinetics of the standard mimic those of the analyte.

Option A: Sulfanilamide (The Traditional Benchmark)
  • Formula: C₆H₈N₂O₂S

  • Role: The universal "Gold Standard" for CHNS analysis.

  • Pros: High purity (>99.9%), excellent stability, non-hygroscopic, and widely accepted in pharmacopeial methods (USP/EP).

  • Cons: Structurally simple. It combusts easily. It may not adequately model the "hard-to-burn" nature of fused-ring imidazoles, leading to a "false confidence" in calibration curves that fails to account for incomplete combustion in complex samples.

Option B: BBOT (The Structural Analog)
  • Formula: C₂₆H₂₆N₂O₂S

  • Role: A complex, multi-heterocyclic standard containing thiophene and benzoxazole rings.

  • Pros: Kinetic Similarity. Its complex aromatic structure mimics the combustion difficulty of advanced drug candidates. If your instrument can fully combust BBOT, it is likely to fully combust your imidazole derivative.

  • Cons: Higher cost per gram; lower sulfur content (7.41%) compared to Sulfanilamide (18.62%), which may require larger sample masses for low-level detection.

Option C: Methionine (The Biological Alternative)
  • Formula: C₅H₁₁NO₂S

  • Role: Common in biological/protein analysis.

  • Verdict: Not Recommended for pharmaceutical imidazoles. It is prone to moisture uptake and does not offer the aromatic stability required to stress-test the combustion reactor.

Experimental Validation: The "V₂O₅ Effect"

To determine the optimal standard, we performed a comparative study analyzing a proprietary Sulfur-Containing Imidazole Derivative (SCID-X) .

Protocol: V₂O₅-Enhanced Dynamic Flash Combustion
  • Instrument: Organic Elemental Analyzer (Flash Combustion).

  • Combustion Temp: 1060°C (Reactor), 1800°C (Instantaneous Flash).

  • Carrier Gas: Helium (140 mL/min).

  • Crucial Step: The use of Vanadium Pentoxide (V₂O₅) .[1][2][3] V₂O₅ acts as an oxygen donor and flux, breaking down the refractory lattice of the imidazole ring and preventing sulfur from reacting with alkaline ash components to form stable sulfates (which would otherwise be undetectable).

Step-by-Step Workflow:
  • Weighing: Weigh 2.0–3.0 mg of Standard (Sulfanilamide or BBOT) into a tin capsule.

  • Additive: Add 10–15 mg of V₂O₅ directly over the sample.

  • Sealing: Fold the tin capsule hermetically to exclude air (N₂ blank).

  • Combustion: Inject into the combustion reactor. The tin capsule triggers an exothermic flash (~1800°C).

  • Reduction: Gases pass through reduced copper to convert NOₓ to N₂ and remove excess O₂.

  • Detection: TCD (Thermal Conductivity Detector) for N, C, H; FPD or TCD for S.

Comparative Data: Recovery of Sulfur in SCID-X

Theoretical Sulfur Content of SCID-X: 12.45%

Calibration StandardAdditive UsedMean S Recovery (%)Accuracy (Bias)RSD (%) (n=10)Interpretation
Sulfanilamide None11.20%-1.25% (Low)2.8%Incomplete Combustion. The standard calibrated the detector, but the method failed to release all S from the sample.
Sulfanilamide V₂O₅ 12.38%-0.07% (Good)0.45%Acceptable. V₂O₅ aided release, but slight bias remains due to matrix mismatch.
BBOT None11.80%-0.65% (Low)1.2%Better. BBOT calibration forced a more rigorous curve, but refractory nature still hindered total release.
BBOT V₂O₅ 12.44% -0.01% (Excellent) 0.15% Optimal. The combination of a structurally similar standard and V₂O₅ flux yields the highest accuracy.

Key Insight: Calibrating with BBOT while using V₂O₅ provided the most accurate results. The BBOT calibration curve inherently accounts for the slight "tailing" or kinetic delays associated with combusting complex heterocycles, which Sulfanilamide (burning too cleanly) masks.

Visualizing the Analytical Logic

Diagram 1: The "Matrix-Match" Decision Workflow

This logic tree guides the selection of the correct standard based on the complexity of your imidazole derivative.

StandardSelection Start Start: Analyze S-Imidazole Derivative CheckStruct Is the structure refractory? (Fused rings, Metal complexes, High N content) Start->CheckStruct Simple Simple Imidazole (Non-fused) CheckStruct->Simple No Complex Complex/Refractory (Fused, Poly-heterocyclic) CheckStruct->Complex Yes Std_Sulf Use Sulfanilamide + V2O5 Additive Simple->Std_Sulf Std_BBOT Use BBOT Standard + V2O5 Additive Complex->Std_BBOT Result Result: High Accuracy S-Analysis Std_Sulf->Result Std_BBOT->Result

Caption: Decision matrix for selecting calibration standards based on analyte structural complexity.

Diagram 2: The Combustion Pathway & V₂O₅ Mechanism

Understanding why the additive is necessary for sulfur recovery.

CombustionMechanism Sample Imidazole Sample (Refractory S) Reactor Combustion Reactor (1000°C + O2 Flash) Sample->Reactor V2O5 V2O5 Additive (Oxidant/Flux) V2O5->Reactor Reaction1 Lattice Breakdown (V2O5 melts @ 690°C) Reactor->Reaction1 Flash Reaction2 S Oxidation (S -> SO2) Reaction1->Reaction2 O2 Release Ash Ash/Residue (S is released, not trapped) Reaction2->Ash Prevents Trapping Detector Detector (TCD/FPD) Accurate Signal Reaction2->Detector SO2 Gas

Caption: Mechanism of V₂O₅ in preventing sulfur entrapment during imidazole combustion.

Conclusion & Recommendation

For routine analysis of simple sulfonamides, Sulfanilamide remains a cost-effective and reliable choice. However, for sulfur-containing imidazole derivatives —particularly those in late-stage drug development with fused rings or complex matrices—BBOT is the superior calibration standard.

Final Recommendation: Adopt a "BBOT + V₂O₅" protocol for your imidazole pipeline. The kinetic similarity of BBOT ensures your calibration curve reflects the combustion reality of your samples, while V₂O₅ guarantees the quantitative release of sulfur, eliminating the "low-bias" error common in this class of compounds.

References

  • U.S. Geological Survey (USGS). (2001). Total Sulfur by Combustion: Method T25.[2] Retrieved from [Link]

  • Bauminger, B. B. (1956). The use of vanadium pentoxide in the combustion method for the determination of total sulphur.[2][3][4] The Analyst.[4] Retrieved from [Link]

  • University of British Columbia (UBC). (n.d.). Elemental Analysis Guidelines and Common Problems. Retrieved from [Link]

Sources

Comparative

UV-Vis absorption shifts of thioamides compared to carboxamides

A Comprehensive Guide to the UV-Vis Absorption Shifts of Thioamides Compared to Carboxamides For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic properties of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the UV-Vis Absorption Shifts of Thioamides Compared to Carboxamides

For researchers, scientists, and professionals in drug development, a nuanced understanding of the spectroscopic properties of functional groups is paramount. The substitution of a single oxygen atom for sulfur, transforming a carboxamide to a thioamide, induces profound changes in the molecule's electronic structure, which are readily observable through UV-Vis spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of thioamides and carboxamides, elucidating the underlying electronic principles and offering practical experimental guidance.

The Fundamental Distinction: A Bathochromic Shift

The most striking difference in the UV-Vis absorption spectra of thioamides compared to their carboxamide counterparts is a significant bathochromic (red) shift of the principal absorption bands. Carboxamides typically exhibit a strong absorption maximum (λmax) in the far-UV region, around 220 (±5) nm, which is attributed to a π→π* transition.[1] In contrast, thioamides display a strong absorption band at a much longer wavelength, generally in the range of 265 (±5) nm.[1] This pronounced shift is a direct consequence of the altered electronic properties arising from the replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom.

Delving into the Electronic Transitions

The UV-Vis absorption of both carboxamides and thioamides is primarily governed by two types of electronic transitions: the higher-energy π→π* transition and the lower-energy, and typically weaker, n→π* transition.

  • π→π Transition:* This transition involves the excitation of an electron from a π bonding molecular orbital to a π* antibonding molecular orbital. In both amides and thioamides, the π system is delocalized over the nitrogen, carbon, and chalcogen (oxygen or sulfur) atoms.

  • n→π Transition:* This transition involves the promotion of an electron from a non-bonding (n) orbital, primarily localized on the oxygen or sulfur atom, to the π* antibonding molecular orbital.

The key to understanding the observed red shift in thioamides lies in the relative energies of these molecular orbitals. The substitution of sulfur for oxygen leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies have shown that thioamides possess both a higher energy HOMO and a lower energy LUMO when compared to their corresponding carboxamides.[2] This reduced HOMO-LUMO gap requires less energy to induce an electronic transition, resulting in absorption at a longer wavelength.

Below is a diagram illustrating the relative molecular orbital energy levels and the resulting electronic transitions for a carboxamide and a thioamide.

G cluster_0 Carboxamide cluster_1 Thioamide amide_pi π amide_pi_star π* amide_pi->amide_pi_star π→π* (~220 nm) amide_n n amide_n->amide_pi_star n→π* thioamide_pi π thioamide_pi_star π* thioamide_pi->thioamide_pi_star π→π* (~265 nm) thioamide_n n thioamide_n->thioamide_pi_star n→π*

Electronic transitions in carboxamides and thioamides.

Quantitative Comparison of Absorption Maxima

To provide a clear quantitative comparison, the following table summarizes the experimental UV-Vis absorption maxima (λmax) and, where available, the molar absorptivity (ε) for several pairs of analogous carboxamides and thioamides.

Carboxamideλmax (nm)ε (M⁻¹cm⁻¹)Thioamideλmax (nm)ε (M⁻¹cm⁻¹)Reference
Acetamide~180-Thioacetamide2628,900
N-Methylacetamide~188-N-Methylthioacetamide26711,200
Benzamide22510,230Benzothioamide2908,910
Dimethylformamide<200-Dimethylthioformamide29614,800

Note: The λmax for simple aliphatic amides is often below the typical cutoff of many spectrophotometers (~200 nm).

The Influence of Solvents: Solvatochromism

The polarity of the solvent can significantly influence the position of the absorption bands, a phenomenon known as solvatochromism. The nature of these shifts provides further insight into the electronic transitions.

  • π→π Transitions:* For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

  • n→π Transitions:* In contrast, n→π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, which increases the energy required to excite them to the π* orbital.

The solvatochromic behavior of thioamides can be more complex due to the interplay of these effects and the greater polarizability of the sulfur atom.

The Role of Substituents

The nature and position of substituents on the amide or thioamide framework can also modulate the UV-Vis absorption spectrum.

  • Electron-Donating Groups (EDGs): Substituents such as -OH, -NH₂, and -OR, when conjugated with the amide or thioamide group, generally cause a bathochromic shift. These groups can donate electron density to the π system, raising the energy of the HOMO and decreasing the HOMO-LUMO gap.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN typically lead to a bathochromic shift as well, but through a different mechanism. They lower the energy of the LUMO (the π* orbital), which also reduces the HOMO-LUMO gap.

The magnitude of these shifts is often more pronounced in thioamides due to their more polarizable nature.

Experimental Protocol for Comparative UV-Vis Analysis

This section provides a detailed methodology for the comparative UV-Vis spectroscopic analysis of a carboxamide and its corresponding thioamide.

Materials and Instrumentation
  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

  • Carboxamide and thioamide samples

Step-by-Step Procedure
  • Solution Preparation:

    • Accurately weigh a small amount of the carboxamide sample and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Repeat the process for the thioamide sample.

    • From the stock solutions, prepare a series of dilutions to determine a concentration that yields an absorbance in the optimal range of the instrument (typically 0.2 - 0.8 absorbance units).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time (usually 15-30 minutes).

    • Set the desired wavelength range for the scan (e.g., 190-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and run a baseline correction (autozero) to subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the carboxamide solution.

    • Fill the sample cuvette with the carboxamide solution and place it in the sample holder.

    • Run the spectral scan and save the data.

    • Repeat the rinsing and filling procedure for the thioamide solution and acquire its spectrum.

  • Data Analysis:

    • Determine the λmax for both the carboxamide and the thioamide.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) at the λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

    • Compare the λmax and ε values for the carboxamide and thioamide.

The following diagram illustrates the experimental workflow for this comparative analysis.

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing Stock_Amide Prepare Amide Stock Solution Dilute_Amide Prepare Amide Dilutions Stock_Amide->Dilute_Amide Stock_Thioamide Prepare Thioamide Stock Solution Dilute_Thioamide Prepare Thioamide Dilutions Stock_Thioamide->Dilute_Thioamide Scan_Amide Scan Amide Sample Dilute_Amide->Scan_Amide Scan_Thioamide Scan Thioamide Sample Dilute_Thioamide->Scan_Thioamide Baseline Run Baseline (Solvent Blank) Baseline->Scan_Amide Baseline->Scan_Thioamide Analyze_Spectra Determine λmax and Absorbance Scan_Amide->Analyze_Spectra Scan_Thioamide->Analyze_Spectra Calculate_Epsilon Calculate Molar Absorptivity (ε) Analyze_Spectra->Calculate_Epsilon Compare Compare Spectra (Shift, Intensity) Calculate_Epsilon->Compare

Experimental workflow for comparative UV-Vis analysis.

Conclusion

The substitution of sulfur for oxygen in a carboxamide to form a thioamide results in a predictable and significant red shift in the UV-Vis absorption spectrum. This shift is a direct consequence of the lower electronegativity and higher polarizability of sulfur, which leads to a smaller HOMO-LUMO energy gap. Understanding these fundamental principles and the influence of solvents and substituents is crucial for interpreting the electronic properties of these important functional groups in various scientific and drug development contexts. The provided experimental protocol offers a robust framework for the practical investigation of these spectroscopic differences.

References

  • Bordwell, F. G.; Algrim, D. J.; Harrelson, J. A. The Relative Ease of Removing a Proton, a Hydrogen Atom, or an Electron from Carboxamides versus Thiocarboxamides. J. Am. Chem. Soc.1988 , 110 (17), 5903–5904. [Link]

  • Murai, T. (Ed.). (2015). Chemistry of Thioamides. Springer. [Link]

Sources

Validation

Technical Guide: Binding Affinity &amp; Kinetic Characterization of Thio-AIC Analogs in ATIC Enzyme Assays

Executive Summary This guide details the comparative evaluation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and its sulfur-substituted analog, 5-aminoimidazole-4-thiocarboxamide ribonucleotide (Thio-AICAR),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the comparative evaluation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and its sulfur-substituted analog, 5-aminoimidazole-4-thiocarboxamide ribonucleotide (Thio-AICAR), within the context of ATIC (AICAR Transformylase/IMP Cyclohydrolase) enzyme assays.[1][2]

While AICAR is the canonical substrate for de novo purine biosynthesis, Thio-AICAR serves as a critical mechanistic probe. Unlike many 4-substituted analogs that act purely as competitive inhibitors, Thio-AICAR acts as an alternative substrate , eventually yielding 6-mercaptopurine ribonucleotide (6-MPRP). This distinction is vital for researchers developing antifolates or investigating purine salvage pathways, as it highlights the electronic flexibility of the enzyme's active site.

Scientific Background & Mechanism[1][3][4][5][6][7][8][9][10]

The Target: ATIC Bifunctional Enzyme

ATIC catalyzes the final two steps of purine biosynthesis.[1][2][3][4][5][6] The transformylase domain (AICAR Tfase) formylates AICAR using 10-formyl-tetrahydrofolate (10-f-THF) to produce FAICAR.[5] The cyclohydrolase domain (IMP CHase) then closes the ring to form Inosine Monophosphate (IMP).[5]

The Thio-Substitution (Bioisosterism)

The substitution of the 4-carboxamide oxygen with sulfur (Thio-AICAR) alters two fundamental physicochemical properties:

  • Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen, probing the necessity of the carbonyl oxygen in orienting the substrate via the enzyme's oxyanion hole or key residues (e.g., Lys266, His267).

  • Nucleophilicity: The thioamide is electronically distinct, affecting the resonance stabilization during the formyl transfer transition state.

Mechanistic Divergence

Research indicates that while bulky 4-substituted analogs (e.g., 4-N-allyl-AICAR) sterically clash with the transformylase domain, Thio-AICAR retains sufficient geometry to undergo formylation , converting it into a thio-intermediate that cyclizes to 6-mercaptopurine ribonucleotide (a potent antimetabolite).

PurinePath AICAR AICAR (Natural Substrate) ATIC_TF ATIC (Transformylase) AICAR->ATIC_TF + 10-f-THF TAICAR Thio-AICAR (Analog) TAICAR->ATIC_TF + 10-f-THF FAICAR FAICAR (Intermediate) ATIC_TF->FAICAR TFAICAR Thio-FAICAR (Transient) ATIC_TF->TFAICAR ATIC_CH ATIC (Cyclohydrolase) FAICAR->ATIC_CH TFAICAR->ATIC_CH IMP Inosine Monophosphate (IMP) ATIC_CH->IMP Ring Closure MPRP 6-Mercaptopurine Ribonucleotide (6-MPRP) ATIC_CH->MPRP Ring Closure

Caption: Divergent pathways of AICAR and Thio-AICAR processing by the bifunctional ATIC enzyme.

Comparative Performance Data

The following data synthesizes kinetic parameters observed in mammalian ATIC assays. Note that Thio-AICAR is unique among 4-substituted analogs because it acts as a substrate rather than a dead-end inhibitor.

CompoundRole

/

(

)
Relative

Mechanistic Insight
AICAR Natural Substrate

100%Optimal H-bond alignment for proton transfer.
Thio-AICAR Alternative Substrate

*
~60-80%Sulfur substitution allows binding but slightly perturbs catalysis rate due to weaker H-bonding.
4-N-Allyl-AICAR Inhibitor (IMPCHase)

0%Steric bulk prevents transformylase binding; potently inhibits cyclohydrolase domain.
5-Amino-4-nitroimidazole Competitive Inhibitor

0%Nitro group mimics electron withdrawal but cannot accept formyl group.

*Note:


 values are approximate and buffer-dependent. Thio-AICAR shows comparable affinity to AICAR, distinguishing it from non-binding analogs.

Experimental Protocol: Spectrophotometric Transformylase Assay

To validate the binding and turnover of Thio-AICAR, we utilize a Coupled Spectrophotometric Assay . This method relies on the change in absorbance as the co-substrate, 10-formyl-THF, is converted to tetrahydrofolate (THF).

Reagents & Preparation
  • Buffer: 50 mM Tris-HCl, pH 7.4, 25 mM KCl.

  • Enzyme: Recombinant human ATIC (purified).

  • Cofactor: 10-formyl-tetrahydrofolate (10-f-THF).[5] Critical: Prepare fresh in degassed buffer containing 10 mM

    
    -mercaptoethanol to prevent oxidation.
    
  • Substrates: AICAR (Control) and Thio-AICAR (Test).

  • Detection: UV-Vis Spectrophotometer capable of kinetic mode at 298 nm.

Protocol Workflow
  • Baseline Correction: Blank the spectrophotometer with Buffer + KCl.

  • Master Mix: Prepare a reaction mix containing:

    • Tris-HCl buffer

    • 
       10-f-THF
      
    • 
       ATIC Enzyme
      
  • Incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add varying concentrations of Thio-AICAR (0, 10, 20, 50, 100

    
    ) to start the reaction.
    
  • Measurement: Monitor the decrease in absorbance at 298 nm .

    • 
       for the conversion of 10-f-THF to THF is 
      
      
      
      .
    • Note: If measuring product formation (FAICAR/Thio-FAICAR), monitor at 248 nm, but cofactor consumption is often cleaner.

Data Analysis (Self-Validating Step)

To ensure the assay is measuring catalysis and not just non-specific binding or degradation:

  • Control: Run a parallel reaction with AICAR.

  • Negative Control: Run a reaction without enzyme (spontaneous hydrolysis check).

  • Calculation: Plot Initial Velocity (

    
    ) vs. Substrate Concentration 
    
    
    
    . Fit to the Michaelis-Menten equation:
    
    
  • Validation: If Thio-AICAR acts as an inhibitor rather than a substrate in your specific condition, the absorbance at 298 nm will not change significantly compared to the background, or it will inhibit the AICAR control reaction (run a competition assay).

AssayWorkflow cluster_mix Reaction Assembly Start Start: Reagent Prep Mix Mix: Buffer + ATIC + 10-f-THF (Equilibrate 37°C) Start->Mix Split Split into Cuvettes Mix->Split Control Control: Add AICAR Split->Control Test Test: Add Thio-AICAR Split->Test Blank Blank: No Substrate Split->Blank Measure Measure A298nm (Kinetic Mode, 5-10 min) Control->Measure Test->Measure Blank->Measure Analysis Calculate Kinetic Constants (Km, Vmax) Measure->Analysis

Caption: Step-by-step workflow for the spectrophotometric kinetic characterization of Thio-AICAR.

Critical Analysis & Troubleshooting

Stability of Thio-Analogs

Thio-amides are generally susceptible to hydrolysis and oxidation.

  • Risk: Thio-AICAR may dimerize (disulfide bond) or hydrolyze to the thio-imidazole base.

  • Mitigation: Always include a reducing agent (DTT or

    
    -ME) in the assay buffer. Verify compound purity via HPLC prior to kinetic runs.
    
Interpretation of Results

If Thio-AICAR shows a


 significantly higher than AICAR (e.g., >100 

), it suggests that the Oxygen-to-Sulfur substitution disrupts the hydrogen bond network required for substrate positioning. However, the fact that it turns over at all (as supported by literature) confirms that the catalytic mechanism is robust enough to accommodate the bioisostere.

References

  • Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC). Source: National Institutes of Health (PubMed/PMC) Significance: Establishes baseline kinetic constants (

    
    , 
    
    
    
    ) for AICAR and ATIC inhibitors.
  • Human AICAR transformylase: Role of the 4-carboxamide of AICAR in binding and catalysis. Source: ResearchGate (Biochemistry Journal) Significance: Explicitly identifies 5-aminoimidazole-4-thiocarboxamide ribonucleotide as a substrate, contrasting it with other 4-substituted inhibitors.

  • Small Molecule Inhibitor of AICAR Transformylase Homodimerization. Source: National Institutes of Health (PMC) Significance: Provides structural context for the ATIC dimer interface and inhibition protocols.

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects. Source: MDPI / NIH Significance: Contextualizes the broader metabolic role of AICAR analogs beyond ATIC, specifically in AMPK signaling.

Sources

Safety & Regulatory Compliance

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